molecular formula C14H16FN5O B12227573 5-Fluoro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

5-Fluoro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B12227573
M. Wt: 289.31 g/mol
InChI Key: HUVFUYQWSYULKS-UHFFFAOYSA-N
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Description

5-Fluoro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a synthetic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a fluorinated pyrimidine ring and a piperidine moiety linked via a pyrimidin-2-yloxy methyl group. The presence of fluorine in the molecule often enhances its biological activity and stability, making it a valuable candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-fluoropyrimidine with piperidin-4-yloxy methyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom, while coupling reactions can produce more complex biaryl structures .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets within cells. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is unique due to its specific combination of a fluorinated pyrimidine ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H16FN5O

Molecular Weight

289.31 g/mol

IUPAC Name

5-fluoro-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine

InChI

InChI=1S/C14H16FN5O/c15-12-8-18-13(19-9-12)20-6-2-11(3-7-20)10-21-14-16-4-1-5-17-14/h1,4-5,8-9,11H,2-3,6-7,10H2

InChI Key

HUVFUYQWSYULKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)C3=NC=C(C=N3)F

Origin of Product

United States

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